N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide
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Overview
Description
N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide is a complex organic compound characterized by its unique chemical structure
Scientific Research Applications
N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Formation of the Benzamide Core: This involves the reaction of 2-chlorobenzoic acid with an amine to form the benzamide.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonyl chloride derivative.
Cyclohexyl and Ethyl Substitution: The final steps involve the substitution of the benzamide with cyclohexyl and ethyl groups under specific conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide: can be compared to other benzamide derivatives, such as:
Uniqueness
The unique combination of the cyclohexyl and ethyl groups in this compound distinguishes it from other similar compounds. This structural uniqueness may contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-2-24(17-8-4-3-5-9-17)28(26,27)18-14-12-16(13-15-18)21(25)23-20-11-7-6-10-19(20)22/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKIHGVKXJVZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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